molecular formula C14H9ClN2O2 B15064814 2-(4-Chloro-3-nitrophenyl)-1H-indole CAS No. 918482-41-4

2-(4-Chloro-3-nitrophenyl)-1H-indole

Cat. No.: B15064814
CAS No.: 918482-41-4
M. Wt: 272.68 g/mol
InChI Key: PCYAWMMMNOAEDN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro and nitro group attached to the phenyl ring, which is further connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole typically involves the reaction of 4-chloro-3-nitroaniline with indole under specific conditions. One common method includes the use of a catalyst such as copper to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process often involves crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and azides are commonly used nucleophiles for substitution reactions.

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 2-(4-amino-3-nitrophenyl)-1H-indole can be formed.

    Reduction Products: The reduction of the nitro group yields 2-(4-chloro-3-aminophenyl)-1H-indole.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-nitrophenyl)-1H-indole is unique due to the combination of the indole ring with the chloro and nitro substituents, which imparts distinct chemical and biological properties

Properties

CAS No.

918482-41-4

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1H-indole

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-5-10(8-14(11)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H

InChI Key

PCYAWMMMNOAEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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